4-Amino-3-nitrophenyl 4-ethylbenzene-1-sulfonate
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Overview
Description
4-Amino-3-nitrophenyl 4-ethylbenzene-1-sulfonate is an organic compound that features both amino and nitro functional groups attached to a benzene ring, along with an ethylbenzene sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-nitrophenyl 4-ethylbenzene-1-sulfonate typically involves multi-step organic reactions. One common method starts with the nitration of 4-ethylbenzene-1-sulfonate to introduce the nitro group. This is followed by a reduction reaction to convert the nitro group to an amino group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and reducing agents such as iron or tin in hydrochloric acid for the reduction process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Safety measures are crucial due to the handling of strong acids and reducing agents.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-nitrophenyl 4-ethylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as iron in hydrochloric acid or catalytic hydrogenation.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Amino-3-nitrophenyl 4-ethylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-nitrophenyl 4-ethylbenzene-1-sulfonate involves its interaction with molecular targets through its functional groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the nitro group can undergo reduction and oxidation reactions. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-nitrophenol: Similar structure but lacks the ethylbenzene sulfonate group.
4-Nitrophenyl 4-ethylbenzene-1-sulfonate: Similar but lacks the amino group.
Uniqueness
4-Amino-3-nitrophenyl 4-ethylbenzene-1-sulfonate is unique due to the presence of both amino and nitro groups along with the ethylbenzene sulfonate group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
90628-31-2 |
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Molecular Formula |
C14H14N2O5S |
Molecular Weight |
322.34 g/mol |
IUPAC Name |
(4-amino-3-nitrophenyl) 4-ethylbenzenesulfonate |
InChI |
InChI=1S/C14H14N2O5S/c1-2-10-3-6-12(7-4-10)22(19,20)21-11-5-8-13(15)14(9-11)16(17)18/h3-9H,2,15H2,1H3 |
InChI Key |
CQYVROPGFMWMHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
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